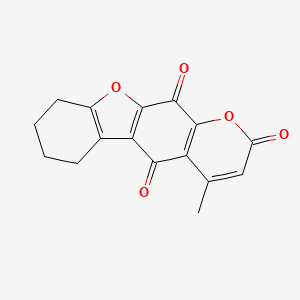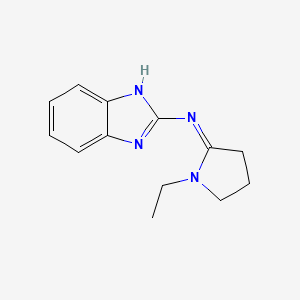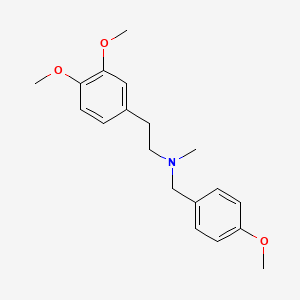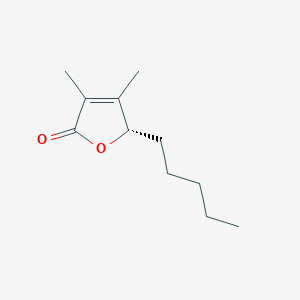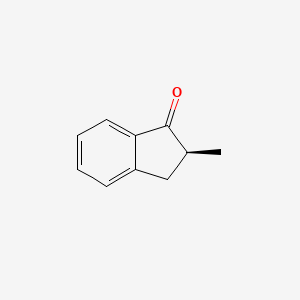
2-Methylindanone, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylindanone, (S)-, also known as (2S)-2,3-Dihydro-3-methyl-1H-inden-1-one, is a chiral compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound is characterized by its unique structure, which includes a methyl group attached to the indanone core. The stereochemistry of this compound is specified as (S)-, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindanone, (S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-methyl-1-tetralone with an acidic aqueous solution followed by extraction and recrystallization can yield 2-Methylindanone . Another approach involves the use of Friedel-Crafts acylation reactions, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-Methylindanone, (S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired enantiomer in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methylindanone, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as aluminum chloride (AlCl3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of derivatives.
Scientific Research Applications
2-Methylindanone, (S)- has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as in the development of pharmaceuticals targeting specific molecular pathways.
Industry: It is utilized in the production of fine chemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylindanone, (S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing biochemical processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylindanone, ®-: The enantiomer of 2-Methylindanone, (S)- with a different stereochemistry.
2-Methyl-1-indanone: A compound with a similar structure but lacking the specific stereochemistry.
2,3-Dihydro-1H-inden-1-one: A related compound with a different substitution pattern on the indanone core
Uniqueness
2-Methylindanone, (S)- is unique due to its specific (S)-stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
36144-29-3 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2S)-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m0/s1 |
InChI Key |
BEKNOGMQVKBMQN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2C1=O |
Canonical SMILES |
CC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




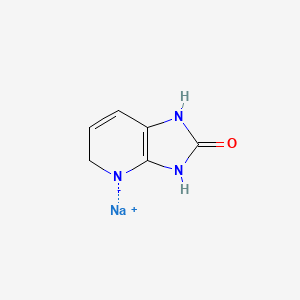
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)


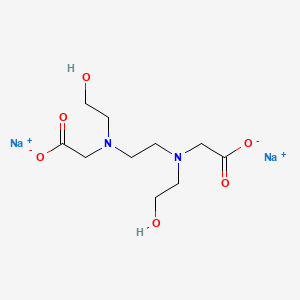
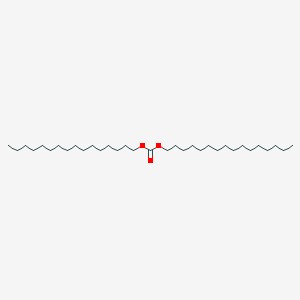
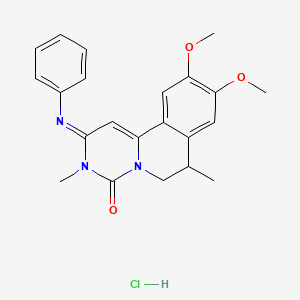
![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
